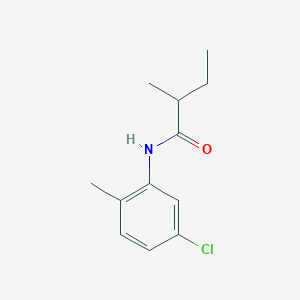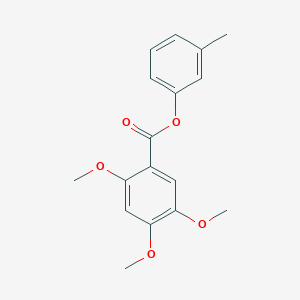
3-Methylphenyl 2,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 2,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTB is a derivative of benzoic acid and is known for its ability to interact with various biological systems.
Mecanismo De Acción
3-Methylphenyl 2,4,5-trimethoxybenzoate is known to interact with various biological systems, including the NMDA receptor. 3-Methylphenyl 2,4,5-trimethoxybenzoate acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. This results in increased synaptic plasticity and improved learning and memory processes. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can enhance the activity of the NMDA receptor, which results in increased synaptic plasticity. In vivo studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can improve learning and memory processes in animal models. 3-Methylphenyl 2,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methylphenyl 2,4,5-trimethoxybenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system. However, 3-Methylphenyl 2,4,5-trimethoxybenzoate also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate. One area of research is the development of new drugs that target the NMDA receptor using 3-Methylphenyl 2,4,5-trimethoxybenzoate as a drug delivery system. Another area of research is the study of the antioxidant properties of 3-Methylphenyl 2,4,5-trimethoxybenzoate and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the study of the stability of 3-Methylphenyl 2,4,5-trimethoxybenzoate and the development of new synthetic methods for its production are also areas of potential future research.
In conclusion, 3-Methylphenyl 2,4,5-trimethoxybenzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to interact with various biological systems, including the NMDA receptor, makes it a promising compound for the development of new drugs and drug delivery systems. While there are some limitations to its use, the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate has opened up new avenues for research in neuroscience, pharmacology, and medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-Methylphenyl 2,4,5-trimethoxybenzoate involves the reaction of 3-methylphenol with 2,4,5-trimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of 3-Methylphenyl 2,4,5-trimethoxybenzoate, which can be purified using standard techniques such as column chromatography. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential applications in various scientific research areas such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In pharmacology, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
3-Methylphenyl 2,4,5-trimethoxybenzoate |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(3-methylphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-6-5-7-12(8-11)22-17(18)13-9-15(20-3)16(21-4)10-14(13)19-2/h5-10H,1-4H3 |
Clave InChI |
AFUBXQQCBYWGDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





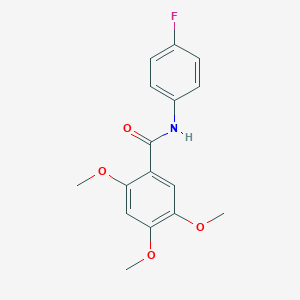
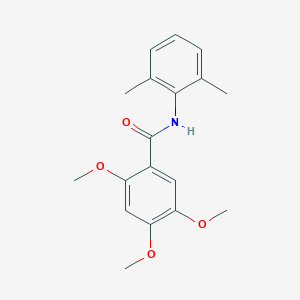
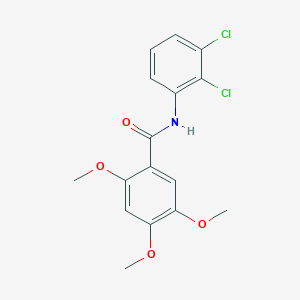
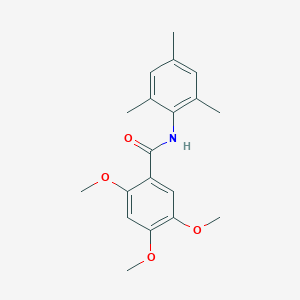

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)

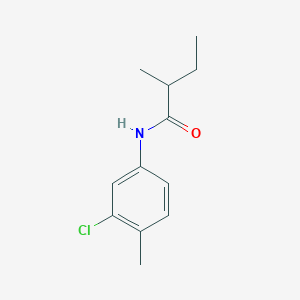
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309600.png)
![2-methyl-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B309602.png)
